2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol
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Overview
Description
2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines pyridopyrimidine and thiophene moieties, making it a valuable candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol typically involves multi-step reactions. One common approach is the condensation of pyridopyrimidine derivatives with thiophene-based intermediates. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene rings, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a protein kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell growth and proliferation. This makes it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Quinazoline derivatives: Another class of compounds with comparable therapeutic potential, particularly as kinase inhibitors.
Furo[2,3-d]pyrimidine derivatives: Known for their diverse biological activities, including anticancer properties
Uniqueness
What sets 2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol apart is its dual thiophene rings, which enhance its electronic properties and potentially increase its efficacy as a therapeutic agent .
Properties
IUPAC Name |
2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-17(12-4-7-23-9-12,15-2-1-6-24-15)10-19-16-13-3-5-18-8-14(13)20-11-21-16/h1-9,11,22H,10H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAJPLZYKXTCJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC2=NC=NC3=C2C=CN=C3)(C4=CSC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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